
4-((Benzyloxy)methyl)-6-chloropyrimidine
Overview
Description
4-((Benzyloxy)methyl)-6-chloropyrimidine is a pyrimidine derivative featuring a benzyloxymethyl group at position 4 and a chlorine atom at position 4. Pyrimidines are heterocyclic aromatic compounds critical in medicinal chemistry and material science due to their versatile reactivity and ability to interact with biological targets. The benzyloxymethyl group enhances lipophilicity, which may influence bioavailability, while the chlorine atom contributes to electronic effects, altering reactivity in substitution or coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Benzyloxy)methyl)-6-chloropyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloropyrimidine and benzyl alcohol.
Reaction Conditions: The reaction involves the nucleophilic substitution of the chlorine atom at the 4-position of the pyrimidine ring with the benzyloxy methyl group. This can be achieved using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((Benzyloxy)methyl)-6-chloropyrimidine can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy methyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the benzyloxy methyl group to a methyl group.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy methyl group can yield benzaldehyde or benzoic acid, while substitution of the chlorine atom can result in various substituted pyrimidines.
Scientific Research Applications
Chemical Properties and Structure
4-((Benzyloxy)methyl)-6-chloropyrimidine features a pyrimidine ring substituted with a benzyloxy methyl group at the 4-position and a chlorine atom at the 6-position. Its molecular formula is CHClNO. The unique combination of substituents influences its chemical reactivity and biological activity.
Medicinal Chemistry
This compound serves as a crucial building block in the development of pharmaceutical compounds. Its structure allows it to act as a scaffold for designing inhibitors targeting various biological pathways:
- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes, making it a candidate for drug development against diseases like cancer and viral infections .
- Antiviral Activity : Similar pyrimidine derivatives have been studied for their antiviral properties, suggesting potential applications in developing treatments for RNA viruses .
Biological Studies
The compound's interaction with biological macromolecules such as proteins and nucleic acids has been explored:
- Mechanism of Action : The benzyloxy methyl group enhances lipophilicity, potentially increasing bioavailability and interaction with cellular targets.
- Cellular Pathway Modulation : Studies show that compounds like this compound can influence cellular signaling pathways, making them valuable in biochemical research.
Industrial Applications
In addition to its pharmaceutical potential, this compound is also utilized in industrial chemistry:
- Synthesis of Advanced Materials : It is employed as an intermediate in synthesizing polymers and coatings, contributing to the development of new materials with desirable properties.
Case Study 1: Antiviral Properties
A study investigated the antiviral activity of pyrimidine derivatives, including this compound, demonstrating its potential to inhibit viral replication in vitro. The compound showed promising results against several RNA viruses, suggesting its utility in antiviral drug development .
Case Study 2: Enzyme Inhibition
Research focused on the inhibitory effects of this compound on specific enzymes involved in cancer progression. The findings indicated that it could effectively disrupt enzyme activity associated with tumor growth, highlighting its therapeutic potential.
Mechanism of Action
The mechanism of action of 4-((Benzyloxy)methyl)-6-chloropyrimidine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzyloxy methyl group and the chlorine atom can influence the compound’s binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs of 4-((Benzyloxy)methyl)-6-chloropyrimidine include:
Key Observations :
- Substituent Diversity: The benzyloxymethyl group in the target compound distinguishes it from analogs with simpler benzyl or benzyloxy groups (e.g., ). This bulky substituent may sterically hinder reactions at position 4 compared to smaller groups like methoxy or amino .
- Electronic Effects: The 6-chloro substitution is common across analogs (e.g., ). Chlorine’s electron-withdrawing effect activates the pyrimidine ring for nucleophilic substitution, but steric bulk from benzyloxymethyl may slow such reactions relative to 4-amino-6-chloropyrimidine .
- Biological Relevance: Compounds with fused rings (e.g., tetrahydropyrido-pyrimidine in ) exhibit higher structural complexity and are often explored for kinase inhibition, whereas simpler analogs like 4-amino-6-chloropyrimidine are intermediates in antiviral drug synthesis .
Physicochemical Properties
- Solubility: The benzyloxymethyl group increases hydrophobicity compared to analogs with polar substituents (e.g., 4-amino-6-chloropyrimidine). This reduces aqueous solubility but may improve membrane permeability in drug design .
- Stability : Nitro-containing analogs () are more prone to reduction reactions than the target compound, which lacks nitro groups. Chlorine at position 6 enhances stability against hydrolysis relative to bromine in .
Biological Activity
4-((Benzyloxy)methyl)-6-chloropyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzyloxy group and a chlorine atom, which contribute to its chemical reactivity and interaction with biological targets. This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO. Its structure includes:
- A pyrimidine core that is essential for its biological activity.
- A benzyloxy group that enhances lipophilicity, potentially improving bioavailability.
- A chlorine atom at the 6-position, which has been linked to various pharmacological effects.
Research indicates that this compound may interact with several biological macromolecules, including proteins and nucleic acids. These interactions can modulate enzyme activities or cellular signaling pathways, making it a candidate for drug development targeting various diseases.
Antimicrobial Activity
A study evaluated the antimicrobial properties of metal complexes derived from similar pyrimidine derivatives, indicating that these compounds exhibit significant activity against various bacterial and fungal strains. For example:
- Bacterial Strains : Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli.
- Fungal Strains : Aspergillus niger, Candida albicans.
The metal complexes showed greater toxicity than the free ligands, suggesting that modifications to the base structure can enhance antimicrobial efficacy.
Anticancer Potential
Pyrimidine derivatives, including this compound, have been studied for their potential as anticancer agents. The presence of the benzyloxy group may contribute to increased interaction with cancer-related targets. Research has shown that certain structural modifications can enhance cytotoxicity against cancer cell lines.
Comparative Analysis with Similar Compounds
The following table summarizes key features and biological activities of compounds similar to this compound:
Compound Name | Structure Features | Unique Properties |
---|---|---|
4-(Benzyloxy)-6-chloropyrimidine | Chlorine at position 6 | Potential anti-cancer activity |
2-Amino-4-(benzyloxy)pyrimidine | Amino group at position 2 | Enhanced solubility and bioactivity |
5-Methyl-6-chloropyrimidine | Methyl group at position 5 | Improved metabolic stability |
4-(Hydroxymethyl)-6-chloropyrimidine | Hydroxymethyl group at position 4 | Increased hydrophilicity |
These variations illustrate how substituents influence biological activities and pharmacological profiles.
Study on Antimycobacterial Activity
A recent study focused on synthesizing a series of compounds based on the benzyloxybenzyl system to evaluate their effectiveness against Mycobacterium tuberculosis. Some derivatives exhibited minimal inhibitory concentrations (MICs) comparable to first-line drugs like isoniazid. The presence of chlorine at the 6-position was crucial for maintaining high activity levels .
Neuroleptic Activity Investigation
Research into neuroleptic activity of related benzamide compounds indicated that structural modifications significantly enhanced their potency compared to traditional neuroleptics. This suggests that similar modifications in pyrimidine derivatives could yield promising therapeutic candidates .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-((Benzyloxy)methyl)-6-chloropyrimidine?
The synthesis typically involves multi-step pathways:
- Chlorination : Introduction of chlorine at the pyrimidine ring (e.g., using POCl₃ or other chlorinating agents under controlled conditions) .
- Benzyloxy Group Introduction : Nucleophilic substitution or coupling reactions (e.g., benzyl alcohol with a base to introduce the benzyloxymethyl group) .
- Protective Strategies : Use of temporary protective groups (e.g., benzyl or tert-butyl) to prevent undesired side reactions during functionalization .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR Spectroscopy : To confirm substitution patterns (e.g., ¹H NMR for benzyl protons, ¹³C NMR for carbonyl/carbon-chlorine signals) .
- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .
- HPLC : To assess purity and stability under varying solvent conditions .
Q. How should researchers safely handle and store this compound?
- Handling : Use PPE (gloves, goggles) to avoid skin/eye irritation; work in a fume hood due to potential volatility .
- Storage : Keep in airtight containers at low temperatures (2–8°C) to prevent hydrolysis or degradation .
Advanced Research Questions
Q. What challenges arise in optimizing cross-coupling reactions (e.g., Suzuki-Miyaura) with this compound?
- Steric Hindrance : The benzyloxymethyl group may limit access to reactive sites, requiring tailored catalysts (e.g., Pd(PPh₃)₄) .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility but may compete in coordination with catalysts .
- Monitoring : Use in-situ techniques like TLC or GC-MS to track reaction progress and minimize byproducts .
Q. How can researchers resolve contradictions in reported biological activity data?
- Comparative Assays : Test the compound alongside structurally similar analogs (e.g., 4-(Benzyloxy)-2-chloropyrimidin-5-ol) to isolate activity contributions .
- Computational Modeling : Predict binding affinities to enzymes (e.g., heat shock proteins) using docking simulations .
- Orthogonal Validation : Combine enzyme inhibition assays with cellular viability studies to confirm specificity .
Q. What protective group strategies are effective during functionalization?
- Benzyl Groups : Stable under acidic conditions but removable via hydrogenolysis .
- Silyl Ethers : Useful for protecting hydroxyl intermediates during chlorination steps .
- Selective Deprotection : Use sequential acidic/basic conditions to avoid side reactions .
Q. How does the substitution pattern influence reactivity in nucleophilic aromatic substitution?
- Electron-Withdrawing Effects : The chlorine atom at position 6 activates the pyrimidine ring for substitution at position 4 .
- Steric Effects : The benzyloxymethyl group may hinder nucleophilic attack, requiring elevated temperatures or microwave-assisted synthesis .
Q. Methodological Considerations
Q. How to address low yields in multi-step syntheses?
- Intermediate Characterization : Validate each step with LC-MS to identify bottlenecks .
- Temperature Optimization : Use microwave-assisted synthesis to reduce reaction times and improve efficiency .
Q. What in vitro models are suitable for preliminary biological testing?
- Enzyme Inhibition Assays : Use purified heat shock proteins (HSP90) to evaluate binding .
- Cell-Based Models : Cancer cell lines (e.g., HeLa) to assess cytotoxicity and mechanism of action .
Q. How to analyze electronic effects on regioselectivity in further derivatization?
Properties
IUPAC Name |
4-chloro-6-(phenylmethoxymethyl)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c13-12-6-11(14-9-15-12)8-16-7-10-4-2-1-3-5-10/h1-6,9H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKBJRZXHSFACD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697768 | |
Record name | 4-[(Benzyloxy)methyl]-6-chloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10697768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914802-11-2 | |
Record name | 4-[(Benzyloxy)methyl]-6-chloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10697768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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